molecular formula C9H13BrO3S2 B6640353 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol

Cat. No.: B6640353
M. Wt: 313.2 g/mol
InChI Key: OJNMTNDUYBZXPI-UHFFFAOYSA-N
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Description

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is an organic compound that features a brominated thiophene ring, a sulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol typically involves the bromination of thiophene derivatives followed by sulfonylation and subsequent functional group modifications. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The brominated product is then subjected to sulfonylation using appropriate sulfonylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is unique due to the presence of both a sulfonyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[(5-bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3S2/c1-7(4-11)5-15(12,13)6-8-2-3-9(10)14-8/h2-3,7,11H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNMTNDUYBZXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CS(=O)(=O)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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